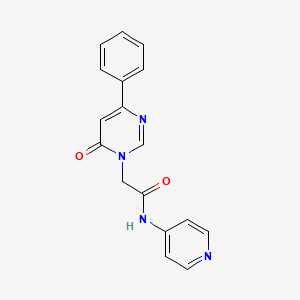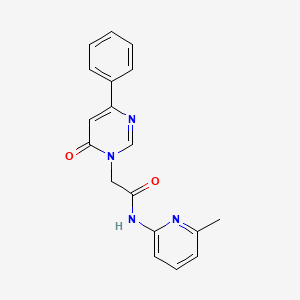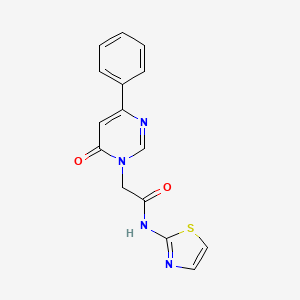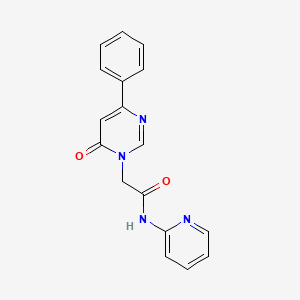
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide, also known as 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid amide, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a five-membered ring structure, containing two nitrogen atoms and two oxygen atoms. It has been used in a number of scientific studies, particularly in the areas of drug synthesis and drug discovery.
Aplicaciones Científicas De Investigación
2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been investigated for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases. In addition, this compound has also been studied for its potential as a drug delivery system, as it is capable of targeting specific cells and tissues.
Mecanismo De Acción
The mechanism of action of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide have not yet been fully elucidated. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases. In addition, this compound has also been studied for its potential as a drug delivery system, as it is capable of targeting specific cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide in laboratory experiments include its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. Inhibition of this enzyme has been shown to reduce inflammation and pain, making it a potential therapeutic target for the treatment of inflammatory diseases. In addition, this compound has also been studied for its potential as a drug delivery system, as it is capable of targeting specific cells and tissues.
The main limitation of using this compound in laboratory experiments is the difficulty of synthesizing it. The synthesis of this compound is a complex process that requires a series of chemical reactions, and is often difficult to perform in the laboratory.
Direcciones Futuras
The potential applications of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide are numerous. In the future, this compound could be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) to treat inflammatory diseases. It could also be used as a drug delivery system, as it is capable of targeting specific cells and tissues. In addition, it could be used in the development of new drugs, as it has been shown to have potential as an inhibitor of other enzymes involved in the production of hormones and other biological molecules. Finally, it could also be used in the development of new materials, as its heterocyclic structure makes it an ideal candidate for the synthesis of polymers and other materials.
Métodos De Síntesis
The synthesis of 2-(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide can be achieved through a series of chemical reactions. The first step involves the reaction of 4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid with acetic anhydride, in the presence of a base such as pyridine. This reaction produces 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamideyl-1,6-dihydropyrimidine-2-carboxylic acid amide. The final step involves the addition of the pyridine-2-yl group to the amide group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-15-8-4-5-9-18-15)11-21-12-19-14(10-17(21)23)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRGCVIYREKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)

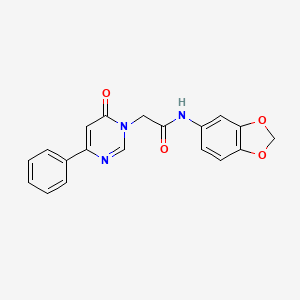
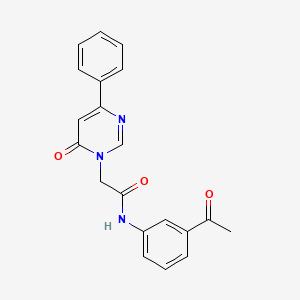
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
